2-(Benzylamino)-5-nitrobenzonitrile
Overview
Description
2-(Benzylamino)-5-nitrobenzonitrile is a chemical compound that can be synthesized from 2-aminobenzonitriles. These compounds are versatile intermediates in organic chemistry and can be used to create a variety of heterocyclic structures and other complex molecules. The presence of the nitro group and the benzylamino moiety in the compound suggests that it has potential for further chemical transformations and could be a key intermediate in the synthesis of pharmaceuticals or other organic materials.
Synthesis Analysis
The synthesis of 2-aminobenzonitriles, which are precursors to compounds like 2-(Benzylamino)-5-nitrobenzonitrile, can be achieved through a one-pot reaction involving tert-butylnitrite (TBN)-mediated nitrosation followed by iron(III)-catalyzed C-C bond cleavage of 2-arylindoles. This method is notable for its use of an inexpensive iron(III) catalyst and its scalability to gram quantities, making it a practical approach for synthesizing 2-aminobenzonitriles .
Molecular Structure Analysis
The molecular structure of related compounds synthesized from 2-aminobenzonitriles has been elucidated using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS spectra, and elemental analysis. Additionally, the crystal structure of certain derivatives has been determined by X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of similar compounds .
Chemical Reactions Analysis
2-Aminobenzonitriles can undergo further chemical reactions to form novel compounds. For instance, heating 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst leads to the formation of 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine. The reaction mechanism for these transformations has been proposed, which is valuable for understanding how such compounds can be manipulated to synthesize new molecules with potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Benzylamino)-5-nitrobenzonitrile and related compounds can be inferred from their structural features and the reactions they undergo. The presence of electron-withdrawing groups such as the nitro and nitrile functionalities suggests that these compounds would have distinct reactivity patterns, which could include susceptibility to nucleophilic attack or participation in electrophilic aromatic substitution reactions. The exact properties would depend on the specific substituents and their positions on the benzene ring .
Scientific Research Applications
1. Anti-Alzheimer Agents
- Summary of Application : A series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modification of cholinesterase inhibitors toward β-secretase inhibition . The aim of the study was to seek multifunctional compounds with expected activity against disease-modifying and symptomatic targets .
- Methods of Application : In the first step, 10 μL of BACE-1 substrate was mixed with 10 μL of test compound (or assay buffer; i.e., blank sample), then 10 μL of enzyme (1 U/mL) was added to start the reaction. After 60 min of incubation at 25 °C, 10 μL of stop solution (2.5 M sodium acetate) was applied to stop the reaction .
- Results or Outcomes : The most promising compound, 12 (2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione), displayed inhibitory potency against ee AChE (IC 50 = 3.33 μM), h BACE-1 (43.7% at 50 μM), and Aβ-aggregation (24.9% at 10 μM) .
2. Complexation with Manganese Ion
- Summary of Application : The complexation behavior of the Schiff base ligand, 1-phenyl-2,3-dimethyl-4-(benzylamino)pyrazol-5-one with manganese metal ion has been studied .
- Methods of Application : The Schiff base ligand, 1-phenyl-2,3-dimethyl-4-(benzylamino)pyrazol-5-one was synthesized by the condensation reaction of 4-aminoantipyrine and benzaldehyde .
- Results or Outcomes : Spectroscopic analyses suggested the involvement of C=N, C=O and chloride ions in chelation. A tetrahedral geometry was suggested for the manganese complex .
Safety And Hazards
properties
IUPAC Name |
2-(benzylamino)-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-9-12-8-13(17(18)19)6-7-14(12)16-10-11-4-2-1-3-5-11/h1-8,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBGADRPVXUZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260692 | |
Record name | 5-Nitro-2-[(phenylmethyl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-5-nitrobenzonitrile | |
CAS RN |
85020-88-8 | |
Record name | 5-Nitro-2-[(phenylmethyl)amino]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85020-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-2-[(phenylmethyl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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